Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Carbohydrate synthesis Glycosylation methodology Synthetic yield

Octyl 2‑acetamido‑2‑deoxy‑3,4,6‑tri‑O‑acetyl‑β‑D‑glucopyranoside is a peracetylated octyl glycoside of N‑acetyl‑D‑glucosamine (GlcNAc) with molecular formula C22H37NO9 and a molecular weight of 459.53 g mol⁻¹. The compound features a β‑configured glucopyranoside core bearing an acetamido group at C‑2, acetyl ester protecting groups at O‑3, O‑4, and O‑6, and an eight‑carbon alkyl chain at the anomeric position.

Molecular Formula C22H37NO9
Molecular Weight 459.5 g/mol
CAS No. 173725-22-9
Cat. No. B015772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
CAS173725-22-9
SynonymsOctyl 2-(Acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-Triacetate; 
Molecular FormulaC22H37NO9
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
InChIInChI=1S/C22H37NO9/c1-6-7-8-9-10-11-12-28-22-19(23-14(2)24)21(31-17(5)27)20(30-16(4)26)18(32-22)13-29-15(3)25/h18-22H,6-13H2,1-5H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1
InChIKeyMKWRBOCGIQFSER-ZGJYDULXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl 2‑Acetamido‑2‑deoxy‑3,4,6‑tri‑O‑acetyl‑β‑D‑glucopyranoside (CAS 173725‑22‑9) – Core Identity and Procurement‑Relevant Profile


Octyl 2‑acetamido‑2‑deoxy‑3,4,6‑tri‑O‑acetyl‑β‑D‑glucopyranoside is a peracetylated octyl glycoside of N‑acetyl‑D‑glucosamine (GlcNAc) with molecular formula C22H37NO9 and a molecular weight of 459.53 g mol⁻¹ . The compound features a β‑configured glucopyranoside core bearing an acetamido group at C‑2, acetyl ester protecting groups at O‑3, O‑4, and O‑6, and an eight‑carbon alkyl chain at the anomeric position. This structural arrangement confers amphiphilic character and makes the compound a versatile intermediate in carbohydrate synthesis, particularly for the preparation of O‑glycosides of GlcNAc via direct glycosylation strategies [1]. It is supplied as a research‑grade chemical with typical HPLC purity ≥95 % .

Why Octyl 2‑Acetamido‑2‑deoxy‑3,4,6‑tri‑O‑acetyl‑β‑D‑glucopyranoside Cannot Be Freely Replaced by In‑Class Analogs


Octyl glycosides bearing an N‑acetylglucosamine head group constitute a subclass of carbohydrate‑based surfactants and synthetic intermediates whose physicochemical and biological behaviour is exquisitely sensitive to the pattern of hydroxyl protection. Simple removal or alteration of the acetyl esters—for example, using the unprotected octyl 2‑acetamido‑2‑deoxy‑β‑D‑glucopyranoside (CAS 147126‑58‑7) or the non‑acetamido octyl β‑D‑glucopyranoside (OBG)—dramatically changes lipophilicity, hydrogen‑bonding capacity, and stability, which in turn affects glycosylation yields, membrane‑protein solubilisation efficiency, and antimicrobial potency [1]. Even within the peracetylated series, the presence of the N‑acetyl group distinguishes the target compound from octyl 2,3,4,6‑tetra‑O‑acetyl‑β‑D‑glucopyranoside (CAS 38954‑67‑5), altering both reactivity in glycosylation reactions and the biological activity spectrum [2]. Consequently, generic interchange without explicit head‑to‑head performance data risks compromised synthetic outcomes or misleading biological results.

Quantitative Differentiation Evidence for Octyl 2‑Acetamido‑2‑deoxy‑3,4,6‑tri‑O‑acetyl‑β‑D‑glucopyranoside Versus Closest Analogs


Glycosylation Yield: Pentenyl Donor‑Mediated Octanol Coupling Surpasses 75 % – A Benchmark for O‑GlcNAc Octyl Glycoside Synthesis

In a direct comparison using pentenyl N‑acetylglucosamine donors, the target peracetylated octyl glycoside was obtained in ~75 % isolated yield, while analogous reactions employing carbohydrate acceptors instead of 1‑octanol gave disaccharide products in poor to moderate yields [1]. The peracetylated GlcNAc acceptor itself gave a higher yield than the benzylated derivative when reacting with the same donor [1].

Carbohydrate synthesis Glycosylation methodology Synthetic yield

Calculated Lipophilicity (cLogP) Contrast: Peracetylated GlcNAc‑Octyl vs. Free‑Hydroxyl Analog Governs Solubility and Membrane Partitioning

In silico SwissADME predictions indicate that the peracetylated compound exhibits a cLogP of approximately 3.2, whereas the unprotected octyl 2‑acetamido‑2‑deoxy‑β‑D‑glucopyranoside (CAS 147126‑58‑7) shows a cLogP of roughly 1.0 [1][2]. The 2.2‑unit increase in cLogP reflects the substantial impact of the three acetyl esters on hydrophobicity.

Drug‑likeness Lipophilicity ADME prediction

Batch‑to‑Batch Chromatographic Purity: Consistently ≥95 % HPLC Purity Minimises Side‑Reaction Interference

Certificates of Analysis for commercially sourced octyl 2‑acetamido‑2‑deoxy‑3,4,6‑tri‑O‑acetyl‑β‑D‑glucopyranoside report HPLC purity in the 95–98 % range [1]. In contrast, the unprotected analog octyl 2‑acetamido‑2‑deoxy‑β‑D‑glucopyranoside is often supplied as a hygroscopic solid or syrup with lower assay values (typically ≥90 %) and greater batch variability, attributed to the absence of stabilising acetyl groups .

Quality control Purity specification Reproducibility

Class‑Validated Antifungal SAR: Per‑O‑Acetyl Esters on Octyl Glucopyranosides Deliver Low‑µg mL⁻¹ Activity in Vitro

Although the target compound has not been directly assayed in a published head‑to‑head study, the closely related per‑O‑acetyl octyl β‑D‑glucopyranoside (where the N‑acetyl group is absent) exhibits antimicrobial activity at concentrations as low as 10 µg mL⁻¹ against fungal strains [1]. SAR analysis in the same study indicates that incorporation of alkanoyl/aromatic ester groups on the octyl glucopyranoside core enhances antimicrobial potency, and the target compound’s 2‑acetamido substituent is predicted to further modulate activity through additional hydrogen‑bonding interactions [1]. The unprotected octyl glucopyranoside (OBG) shows essentially no antimicrobial effect at comparable concentrations, underscoring the critical role of the ester protection pattern.

Antimicrobial evaluation Structure‑activity relationship Carbohydrate fatty acid esters

Optimal Deployment Scenarios for Octyl 2‑Acetamido‑2‑deoxy‑3,4,6‑tri‑O‑acetyl‑β‑D‑glucopyranoside Based on Quantitative Differentiation


High‑Yield Synthesis of Protected O‑GlcNAc Octyl Glycosides for Glycobiology Tool Compound Libraries

The ~75 % glycosylation yield reported for the compound [1] makes it the preferred starting material for constructing O‑GlcNAc‑containing octyl glycosides. Researchers building glycoconjugate libraries should select this peracetylated intermediate to maximise recovered product and minimise iterative purification, directly accruing from the demonstrated yield advantage over benzylated or unprotected acceptor strategies.

Organic‑Phase Glycosylation Reactions Requiring Controlled Lipophilicity

With a cLogP ~2.2 units higher than its unprotected analog [2], the peracetylated compound is suited for reactions in aprotic organic solvents (e.g., dichloromethane, toluene) where the free‑hydroxyl form would exhibit poor solubility. This physiochemical differentiation supports its use in standard glycosylation protocols that demand homogeneous reaction mixtures.

Antimicrobial Scaffold Optimisation Using Octyl Glucopyranoside Esters

Class‑level SAR data indicate that per‑O‑acetyl octyl glucosides achieve antifungal MIC values as low as 10 µg mL⁻¹, whereas the unprotected counterpart is inactive at >100 µg mL⁻¹ [1]. The target compound’s acetamido group offers an additional handle for hydrogen‑bond interactions with biological targets, positioning it as a rationally chosen scaffold for medicinal chemistry programs focused on antifungal carbohydrate fatty acid esters.

Membrane‑Protein Solubilisation and Detergent Development

The balanced amphiphilicity imparted by the octyl chain and the three acetyl esters, combined with the non‑ionic acetamido head group, renders the compound a candidate for detergent formulations that require moderate hydrophobicity. The consistent HPLC purity (≥95 %) minimises the risk of interfering impurities that could denature sensitive membrane proteins during structural biology workflows [3].

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